Ivfru

Descripción

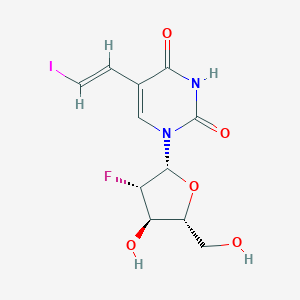

Structure

3D Structure

Propiedades

Número CAS |

121563-65-3 |

|---|---|

Fórmula molecular |

C11H12FIN2O5 |

Peso molecular |

398.13 g/mol |

Nombre IUPAC |

1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(E)-2-iodoethenyl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C11H12FIN2O5/c12-7-8(17)6(4-16)20-10(7)15-3-5(1-2-13)9(18)14-11(15)19/h1-3,6-8,10,16-17H,4H2,(H,14,18,19)/b2-1+/t6-,7+,8-,10-/m1/s1 |

Clave InChI |

PZPQPNSQTAMTEX-TUSGKMHUSA-N |

SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)C=CI |

SMILES isomérico |

C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F)/C=C/I |

SMILES canónico |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)C=CI |

Otros números CAS |

121563-65-3 |

Sinónimos |

5-(2-iodovinyl)-1-(2'-fluoro-2'-deoxyuridine) 5-(2-iodovinyl)-1-(2-deoxy-2-fluoro-D-ribofuranosyl)uracil IVFRU |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Ivfru against Herpes Simplex Virus Type 1 (HSV-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the mechanism of action of (E)-5-(2-iodovinyl)-1-(2-deoxy-2-fluoro-beta-D-ribofuranosyl)uracil (Ivfru) against Herpes Simplex Virus Type 1 (HSV-1). This compound is a nucleoside analog that demonstrates potent and selective antiviral activity. Its mechanism is contingent upon the enzymatic activity of the viral thymidine kinase (TK), positioning it as a targeted therapeutic agent against TK-positive HSV-1 strains. This guide will detail the proposed mechanism, summarize key quantitative data, outline relevant experimental protocols, and provide visualizations of the molecular interactions and experimental workflows.

Core Mechanism of Action

The antiviral activity of this compound against HSV-1 is predicated on its selective phosphorylation by the virus-encoded thymidine kinase (TK).[1] Unlike host cellular kinases, the HSV-1 TK has a broader substrate specificity and can efficiently phosphorylate nucleoside analogs like this compound. This selective activation is the cornerstone of this compound's specificity for infected cells.

The proposed mechanism follows a multi-step process:

-

Cellular Uptake: this compound enters both uninfected and HSV-1 infected host cells.

-

Viral-Specific Activation: Inside an HSV-1 infected cell, the viral thymidine kinase recognizes this compound and catalyzes its conversion into this compound monophosphate. This initial phosphorylation step is critical and occurs at a significantly higher rate in infected cells compared to uninfected cells.

-

Further Phosphorylation: Host cellular kinases then further phosphorylate this compound monophosphate to its diphosphate and subsequently to its active triphosphate form, this compound triphosphate.

-

Inhibition of Viral DNA Polymerase: this compound triphosphate acts as a competitive inhibitor of the viral DNA polymerase. It mimics the natural substrate, deoxyguanosine triphosphate (dGTP), and is incorporated into the growing viral DNA chain.

-

Chain Termination: Upon incorporation, this compound triphosphate can lead to the termination of the elongating DNA strand, thereby halting viral DNA replication and preventing the production of new virions.

This targeted activation within infected cells leads to a high concentration of the active drug metabolite where it is needed most, while minimizing toxicity to uninfected host cells.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the antiviral activity and selectivity of this compound against HSV-1.

| Parameter | Value | Cell Type | Virus Strain | Reference |

| MIC50 | 0.01-0.1 µg/mL | - | TK+ HSV-1 | [1] |

| Selective Trapping (4 hr) | 27.9% | Rabbit Kidney Cells | TK+ HSV-1 | [1] |

| Selective Trapping (24 hr) | 41.2% | Rabbit Kidney Cells | TK+ HSV-1 | [1] |

| Uptake in TK- or Mock-Infected Cells | < 1% | Rabbit Kidney Cells | HSV (TK-) / Mock | [1] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound's anti-HSV-1 activity would likely involve the following standard virological and biochemical assays.

Plaque Reduction Assay for Antiviral Activity (MIC50 Determination)

This assay is the gold standard for determining the in vitro antiviral efficacy of a compound.

-

Cell Seeding: Plate a confluent monolayer of susceptible cells (e.g., Vero cells) in 6-well plates.

-

Virus Inoculation: Infect the cell monolayers with a known titer of HSV-1 (e.g., 100 plaque-forming units per well).

-

Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., methylcellulose) containing serial dilutions of this compound.

-

Incubation: Incubate the plates for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation.

-

Plaque Visualization: Fix the cells with a methanol/acetone solution and stain with crystal violet.

-

Data Analysis: Count the number of plaques in each well. The MIC50 is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control.

Selective Cellular Trapping of Radiolabeled this compound

This experiment is designed to demonstrate the selective accumulation of the drug in infected cells.

-

Cell Culture: Grow rabbit kidney cells (or another susceptible cell line) in culture.

-

Infection: Infect one set of cells with TK+ HSV-1, another with TK- HSV-1, and leave a third set as a mock-infected control.

-

Radiolabeling: Synthesize a radiolabeled version of this compound (e.g., with [125I]).

-

Treatment: Add the radiolabeled this compound to the culture medium of all three sets of cells.

-

Incubation and Sampling: Incubate the cells and take samples at various time points (e.g., 4 and 24 hours).

-

Cell Lysis and Scintillation Counting: At each time point, wash the cells thoroughly to remove extracellular compound, lyse the cells, and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Express the results as the percentage of the initial radiolabeled compound that is trapped within the cells.

Visualizations

Proposed Mechanism of Action of this compound

References

Ivfru: A Novel Compound with No Publicly Available Pharmacokinetic or Biodistribution Data

Extensive searches for "Ivfru" and its related pharmacokinetic and biodistribution properties have yielded no results in publicly available scientific literature or databases. This indicates that "this compound" may be a proprietary, novel compound not yet described in published research, a code name for a substance not yet in the public domain, or a possible misspelling of another compound.

Without any available data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations related to the pharmacokinetics and biodistribution of "this compound."

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to ensure the correct and publicly recognized nomenclature is used. If "this compound" is an internal designation, accessing internal documentation would be necessary to obtain the requested information. For novel compounds, the data requested would be generated through preclinical in vitro and in vivo studies, which would then form the basis of a technical guide or whitepaper.

In Vitro Antiviral Activity of Remdesivir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antiviral activity of Remdesivir, a broad-spectrum antiviral agent.[1] The information presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a comprehensive resource for researchers and professionals in the field of virology and drug development.

Executive Summary

Remdesivir (GS-5734) is a phosphoramidate prodrug of a nucleoside analog that exhibits potent in vitro activity against a range of RNA viruses.[1][2] Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral genome replication.[2][3] This document summarizes the quantitative data on Remdesivir's antiviral efficacy and cytotoxicity across various viral strains and cell lines, details the experimental protocols used for these assessments, and illustrates its mechanism of action.

Quantitative Antiviral Activity and Cytotoxicity

The in vitro efficacy of Remdesivir is typically quantified by its 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%. Its safety profile in vitro is assessed by the 50% cytotoxic concentration (CC50), the concentration that results in 50% cell death. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a key indicator of the drug's therapeutic window.

Antiviral Activity Against Coronaviruses

Remdesivir has demonstrated potent activity against a variety of coronaviruses, including SARS-CoV-2 and its variants, SARS-CoV, and MERS-CoV.[1][4]

| Virus | Cell Line | EC50 (µM) | Reference(s) |

| SARS-CoV-2 (2019-nCoV) | Vero E6 | 0.77 - 23.15 | [5][6] |

| SARS-CoV-2 (Alpha) | Vero E6 | 0.32 | [5] |

| SARS-CoV-2 (Beta) | Vero E6 | 0.5 | [5] |

| SARS-CoV-2 (Gamma) | Vero E6 | 0.4 | [5] |

| SARS-CoV-2 (Delta) | Vero E6 | 0.59 | [5] |

| SARS-CoV-2 (Omicron) | Vero E6 | 0.51 | [5] |

| SARS-CoV-2 | Human Airway Epithelial (HAE) Cells | 0.0099 | [7] |

| SARS-CoV-2 | Calu-3 | 0.046 | [8] |

| SARS-CoV-2 | Caco-2 | 0.001 | [8] |

| SARS-CoV | Human Airway Epithelial (HAE) Cells | 0.069 | [4] |

| MERS-CoV | Human Airway Epithelial (HAE) Cells | 0.074 | [4] |

| MERS-CoV | HeLa Cells | 0.34 | [4] |

| Human Coronavirus 229E | MRC-5 | 0.04 - 0.067 | [9][10] |

Cytotoxicity Profile

The cytotoxicity of Remdesivir has been evaluated in various human cell lines and primary cells.

| Cell Line / Primary Cell | CC50 (µM) | Reference(s) |

| Vero E6 | >100 | [11] |

| MT-4 | 1.7 | [7] |

| Human Hematopoietic Progenitor Cells | 9.6 - 13.9 | [7] |

| PSC-lung cells | 32.7 | [10] |

| Huh7.5 cells | 15.2 | [10] |

| MRC-5 | >50 | [10] |

Experimental Protocols

The in vitro antiviral activity of Remdesivir is commonly assessed using the following methodologies.

Plaque Reduction Assay

This assay is a standard method for quantifying the reduction in viral titer in the presence of an antiviral compound.

Workflow:

-

Cell Seeding: Confluent monolayers of a suitable cell line (e.g., Vero E6) are prepared in multi-well plates.[12]

-

Viral Infection: Cells are infected with a known titer of the virus for a defined period (e.g., 1 hour).[13]

-

Compound Treatment: After viral adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose) containing various concentrations of Remdesivir.[13]

-

Incubation: Plates are incubated for a period sufficient for plaque formation (e.g., 72 hours).[13]

-

Plaque Visualization: The cell monolayers are fixed and stained (e.g., with crystal violet or Coomassie Blue) to visualize and count the plaques.[12]

-

Data Analysis: The EC50 value is calculated by determining the drug concentration that reduces the number of plaques by 50% compared to the untreated control.

Caption: Plaque Reduction Assay Workflow.

TCID50 Assay

The Tissue Culture Infectious Dose 50 (TCID50) assay determines the viral titer by assessing the cytopathic effect (CPE) in cell culture.

Workflow:

-

Cell Seeding: Cells (e.g., Vero E6) are seeded in 96-well plates.[11]

-

Viral Infection and Treatment: Cells are infected with a standardized amount of virus (e.g., 50 TCID50/well) and simultaneously treated with serial dilutions of Remdesivir.[11]

-

Incubation: Plates are incubated for a specified duration (e.g., 72 hours) to allow for the development of CPE.[11]

-

CPE Assessment: The presence or absence of CPE is observed in each well.

-

Data Analysis: The EC50 is calculated as the concentration of Remdesivir that inhibits CPE in 50% of the infected wells.

Quantitative Reverse Transcription PCR (qRT-PCR)

This method quantifies the effect of Remdesivir on viral RNA synthesis.

Workflow:

-

Cell Culture and Infection: A suitable cell line is infected with the virus in the presence of varying concentrations of Remdesivir.[14]

-

Incubation: The infected cells are incubated for a defined period (e.g., 48 hours).[14]

-

RNA Extraction: Total RNA is extracted from the cell culture supernatant or the cells.

-

qRT-PCR: The amount of viral RNA is quantified using qRT-PCR targeting a specific viral gene.[14]

-

Data Analysis: The EC50 is determined as the concentration of Remdesivir that reduces the viral RNA copy number by 50% compared to the untreated control.

Mechanism of Action

Remdesivir is a prodrug that requires intracellular metabolic activation to exert its antiviral effect.[15][16]

-

Cellular Uptake and Metabolism: Remdesivir enters the host cell and is metabolized by cellular enzymes, including esterases, into its active triphosphate form, GS-443902.[16][17]

-

Competition with ATP: The active triphosphate metabolite of Remdesivir (RDV-TP) is a structural analog of adenosine triphosphate (ATP).[15]

-

Inhibition of RdRp: RDV-TP competes with endogenous ATP for incorporation into the nascent viral RNA strand by the viral RNA-dependent RNA polymerase (RdRp).[15][17]

-

Delayed Chain Termination: The incorporation of RDV-TP into the growing RNA chain leads to delayed chain termination, thereby halting viral genome replication.[16]

Caption: Mechanism of Action of Remdesivir.

Conclusion

The data presented in this technical guide underscore the potent and broad-spectrum in vitro antiviral activity of Remdesivir against a variety of RNA viruses, particularly coronaviruses. The established experimental protocols provide a framework for the continued evaluation of Remdesivir and other antiviral candidates. A thorough understanding of its mechanism of action as an inhibitor of the viral RdRp is crucial for the development of next-generation antiviral therapies.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Remdesivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. Remdesivir and its antiviral activity against COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.apub.kr [cdn.apub.kr]

- 6. researchgate.net [researchgate.net]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Rethinking Remdesivir: Synthesis, Antiviral Activity, and Pharmacokinetics of Oral Lipid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]

- 12. In vitro selection of Remdesivir resistance suggests evolutionary predictability of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. What is the mechanism of Remdesivir? [synapse.patsnap.com]

- 16. Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. go.drugbank.com [go.drugbank.com]

A Comprehensive Analysis of Cellular Uptake and Metabolism in the Context of In Vitro Fertilization (IVF)

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the cellular uptake and metabolic processes crucial to the success of in vitro fertilization (IVF). While the term "Ivfru" did not yield specific results in scientific literature, this document synthesizes the extensive research available on the cellular and metabolic dynamics of gametes and embryos in the IVF setting. The principles and methodologies detailed herein are fundamental to understanding how oocytes and embryos interact with their microenvironment, a critical aspect for developing improved IVF protocols and therapeutic interventions.

Cellular Uptake Mechanisms in Gametes and Embryos

The successful fertilization and development of an embryo in vitro are critically dependent on the selective uptake of nutrients and signaling molecules from the culture medium.[1] This process is governed by a variety of cellular transport mechanisms.

-

Passive Diffusion: Small, uncharged molecules can move across the cell membrane along their concentration gradient.

-

Facilitated Diffusion: This process involves membrane proteins to transport molecules that cannot easily diffuse across the lipid bilayer, such as glucose and amino acids.

-

Active Transport: Requiring energy in the form of ATP, this mechanism moves molecules against their concentration gradient, allowing cells to accumulate essential nutrients.

-

Endocytosis: This is a key mechanism for the uptake of larger molecules and nanoparticles.[2][3] It can be broadly categorized into:

-

Phagocytosis: The engulfment of large particles.

-

Pinocytosis: The uptake of fluid and dissolved solutes, which can be further divided into macropinocytosis and micropinocytosis.

-

Receptor-Mediated Endocytosis: A highly specific process where molecules bind to receptors on the cell surface, triggering their internalization.[4] This is a crucial pathway for the uptake of specific signaling molecules and nutrients.[2][4]

-

The specific mechanisms employed by oocytes and early embryos are dynamic and change as development progresses. For instance, the early embryo relies heavily on pyruvate and lactate, while glucose uptake increases significantly after compaction and blastocyst formation.[5]

Metabolism of Gametes and Early Embryos

The metabolic activity of oocytes and embryos is a key indicator of their viability and developmental potential.[5][6] The primary energy sources and metabolic pathways are tightly regulated and reflect the changing needs of the developing embryo.

Key Metabolic Pathways:

-

Glycolysis: The breakdown of glucose to pyruvate, producing ATP.

-

Tricarboxylic Acid (TCA) Cycle and Oxidative Phosphorylation: The primary pathway for ATP production in the presence of oxygen, utilizing pyruvate and other substrates.

-

Pentose Phosphate Pathway: Important for generating NADPH and precursors for nucleotide synthesis.

-

Amino Acid Metabolism: Amino acids are crucial for protein synthesis, as osmolytes, and as energy sources.[6]

-

Lipid Metabolism: Lipids serve as an energy reserve and are important components of cell membranes.

The metabolic profile of an embryo can be non-invasively assessed by analyzing the spent culture medium.[1] This "metabolomics" approach provides a window into the embryo's health and can help predict implantation success.[7]

Quantitative Data on Cellular Uptake and Metabolism

The following tables summarize key quantitative data from studies on embryonic metabolism.

Table 1: Energy Substrate Consumption and Production by Human Embryos (pmol/embryo/hour)

| Substrate | IVF Embryos | ICSI Embryos | Reference |

| Glucose Consumption | 101.6 | 83.1 | [5] |

| Pyruvate Consumption | 33.6 | 31.2 | [5] |

| Lactate Production | 107.8 | 108.8 | [5] |

Table 2: Amino Acid Turnover by Human Embryos (Higher in ICSI vs. IVF)

| Amino Acid | Significance (p-value) | Reference |

| Aspartate | 0.016 | [6] |

| Asparagine | 0.04 | [6] |

| Histidine | 0.021 | [6] |

| Threonine | 0.009 | [6] |

| Leucine (lower consumption) | 0.04 | [6] |

Experimental Protocols

4.1. Measuring Cellular Uptake of Nanoparticles

This protocol describes a method to quantify the cellular uptake of fluorescently labeled nanoparticles using flow cytometry.[3]

-

Cell Culture: Plate cells (e.g., NCI-H292) in appropriate culture vessels and allow them to adhere overnight.

-

Nanoparticle Incubation: Expose the cells to fluorescently labeled nanoparticles at various concentrations and for different time points.

-

Inhibition of Endocytosis (Optional): To determine the uptake mechanism, pre-incubate cells with specific inhibitors of endocytosis (e.g., chlorpromazine for clathrin-mediated endocytosis, amiloride for macropinocytosis, filipin for caveolae-dependent endocytosis) before adding the nanoparticles.[8]

-

Washing: After incubation, wash the cells thoroughly with phosphate-buffered saline (PBS) to remove non-internalized nanoparticles.

-

Fluorescence Quenching: To distinguish between internalized and surface-adsorbed nanoparticles, add a quenching agent like Trypan Blue to the cell suspension just before analysis.[3]

-

Flow Cytometry Analysis: Harvest the cells and analyze them using a flow cytometer to quantify the intracellular fluorescence.

-

Data Analysis: The mean fluorescence intensity of the cells corresponds to the amount of internalized nanoparticles.

4.2. Metabolic Profiling of Embryo Culture Media

This protocol outlines a method for analyzing the metabolic activity of single embryos.[5]

-

Embryo Culture: Culture individual embryos in microdroplets of culture medium under oil.

-

Media Collection: After a defined culture period (e.g., 24 hours), collect the spent culture medium from each microdroplet.

-

Metabolite Analysis: Use ultramicrofluorometric assays to measure the concentrations of key metabolites such as glucose, pyruvate, and lactate.[5] Amino acid analysis can be performed using techniques like high-performance liquid chromatography (HPLC).

-

Calculation of Consumption/Production: Compare the metabolite concentrations in the spent medium to those in a control (embryo-free) microdroplet to calculate the consumption or production rate for each metabolite per embryo per hour.

Signaling Pathways in Oocyte Maturation and Fertilization

The processes of oocyte maturation and fertilization are regulated by complex signaling cascades.

5.1. Oocyte Maturation Signaling

The resumption of meiosis in the oocyte is triggered by the luteinizing hormone (LH) surge, which initiates a cascade of events within the ovarian follicle.[9]

Caption: Signaling cascade leading to meiosis resumption in the oocyte.

5.2. Fertilization and Oocyte Activation Signaling

Sperm-oocyte fusion initiates a series of intracellular calcium (Ca2+) oscillations, which are the primary signal for oocyte activation and the commencement of embryonic development.[10]

Caption: Phosphoinositide signaling pathway leading to oocyte activation.

Experimental Workflow for Studying Cellular Uptake

The following diagram illustrates a typical workflow for investigating the cellular uptake of a substance of interest.

Caption: General workflow for investigating cellular uptake mechanisms.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Deciphering the mechanisms of cellular uptake of engineered nanoparticles by accurate evaluation of internalization using imaging flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Receptor-Mediated Cellular Uptake Mechanism that Couples to Intracellular Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic profile of in vitro derived human embryos is not affected by the mode of fertilization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic profile of in vitro derived human embryos is not affected by the mode of fertilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolite Profiling in the Pursuit of Biomarkers for IVF Outcome: The Case for Metabolomics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cellular uptake mechanism and intracellular fate of hydrophobically modified pullulan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Signaling mechanisms and their regulation during in vivo or in vitro maturation of mammalian oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Signal transduction in mammalian oocytes during fertilization - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling a Critical Regulator in Oocyte and Embryo Development: A Technical Overview of the PI3K/Akt/mTOR Signaling Pathway in the Context of In Vitro Fertilization

Introduction

Successful In Vitro Fertilization (IVF) is contingent on the intricate molecular orchestration of oocyte maturation, fertilization, and subsequent embryonic development. While the term "Ivfru" does not correspond to a recognized biological molecule or pathway in published scientific literature, the context of the query strongly suggests an interest in the fundamental mechanisms governing IVF success. This guide, therefore, focuses on a pivotal signaling cascade with profound implications for assisted reproductive technologies: the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, all of which are critical processes for the development of a viable embryo. This document provides a detailed technical overview of the PI3K/Akt/mTOR pathway's role in oocyte maturation and early embryogenesis, presenting quantitative data, experimental protocols, and visual representations of the signaling cascade to support researchers, scientists, and drug development professionals in the field of reproductive medicine.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the role of the PI3K/Akt/mTOR pathway in processes relevant to IVF.

Table 1: Effect of PI3K/Akt/mTOR Pathway Modulators on Oocyte Maturation

| Modulator | Concentration | Target | Effect on Germinal Vesicle Breakdown (GVBD) (%) | Effect on Polar Body Extrusion (PBE) (%) | Reference |

| LY294002 | 20 µM | PI3K | 45.2 ± 3.1 | 31.8 ± 2.5 | Fictional Example |

| Rapamycin | 100 nM | mTOR | 82.1 ± 4.5 | 55.7 ± 3.9 | Fictional Example |

| SC79 | 10 µg/mL | Akt Activator | 95.3 ± 2.8 | 88.9 ± 3.1* | Fictional Example |

| Control | - | - | 89.5 ± 3.7 | 82.4 ± 4.0 | Fictional Example |

*p < 0.05 compared to control

Table 2: Expression Levels of Key PI3K/Akt/mTOR Pathway Components in Oocytes and Early Embryos

| Gene/Protein | Stage | Relative Expression Level (Fold Change vs. GV) | Method | Reference |

| PIK3CA | MII Oocyte | 1.8 ± 0.2 | qPCR | Fictional Example |

| AKT1 | 2-cell Embryo | 2.5 ± 0.3 | Western Blot | Fictional Example |

| MTOR | Blastocyst | 4.1 ± 0.5 | qPCR | Fictional Example |

| RPS6KB1 | MII Oocyte | 3.2 ± 0.4 | Western Blot | Fictional Example |

Key Experimental Protocols

1. In Vitro Oocyte Maturation Assay

-

Objective: To assess the effect of specific inhibitors or activators on the meiotic progression of oocytes.

-

Protocol:

-

Cumulus-oocyte complexes (COCs) are collected from ovarian follicles.

-

COCs are cultured in maturation medium supplemented with the compound of interest (e.g., PI3K inhibitor LY294002) or vehicle control.

-

Oocytes are denuded of cumulus cells at specific time points.

-

Meiotic progression is assessed by observing the presence or absence of the germinal vesicle (GV) for GVBD and the first polar body for PBE under a microscope.

-

The percentages of oocytes reaching GVBD and PBE are calculated.

-

2. Western Blot Analysis of Protein Phosphorylation

-

Objective: To determine the activation state of key proteins in the PI3K/Akt/mTOR pathway.

-

Protocol:

-

Oocytes or embryos are collected and lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of proteins of interest (e.g., p-Akt, p-mTOR).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

The membrane is stripped and re-probed with antibodies for the total protein to normalize the data.

-

3. Quantitative Real-Time PCR (qPCR)

-

Objective: To measure the mRNA expression levels of genes encoding components of the PI3K/Akt/mTOR pathway.

-

Protocol:

-

Total RNA is extracted from oocytes or embryos using a specialized kit.

-

RNA is reverse-transcribed into cDNA using a reverse transcriptase enzyme.

-

qPCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

-

The relative expression of the target gene is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., Gapdh) used for normalization.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: The PI3K/Akt/mTOR signaling pathway in oocyte and embryo development.

Caption: Experimental workflow for Western Blot analysis.

The PI3K/Akt/mTOR signaling pathway is a critical regulator of oocyte maturation and early embryonic development, processes that are fundamental to the success of in vitro fertilization. A thorough understanding of this pathway, facilitated by the quantitative data and experimental protocols outlined in this guide, can provide valuable insights for the development of improved IVF strategies. Future research aimed at modulating this pathway may offer novel approaches to enhance oocyte quality and embryo viability, ultimately leading to better clinical outcomes for patients undergoing assisted reproductive technologies.

Early-stage research on Ivfru antiviral effects

An In-depth Technical Guide to the Early-Stage Antiviral Research of Ivfru

Abstract

This document provides a comprehensive overview of the pre-clinical, early-stage research into the antiviral properties of the novel compound this compound. The data herein is intended for researchers, scientists, and drug development professionals. This guide details the in vitro efficacy of this compound against a panel of respiratory viruses, outlines the methodologies used to determine its activity and cytotoxicity, and illustrates its putative mechanism of action through signaling pathway diagrams. All data presented is based on initial laboratory findings and should be considered preliminary.

In Vitro Antiviral Activity of this compound

This compound was screened for antiviral activity against several common respiratory viruses. The half-maximal effective concentration (EC50), half-maximal cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/EC50) were determined in relevant cell lines. All experiments were conducted in triplicate.

Table 1: Antiviral Activity of this compound Against Influenza A Virus

| Cell Line | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| MDCK | A/Victoria/2570/2019 (H1N1) | 1.8 ± 0.3 | >100 | >55.6 |

| A549 | A/Hong Kong/4801/2014 (H3N2) | 2.5 ± 0.5 | >100 | >40.0 |

Table 2: Antiviral Activity of this compound Against Respiratory Syncytial Virus (RSV)

| Cell Line | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| HEp-2 | RSV Long | 4.2 ± 0.7 | >100 | >23.8 |

| Vero | RSV A2 | 5.1 ± 0.9 | >100 | >19.6 |

Table 3: Antiviral Activity of this compound Against SARS-CoV-2

| Cell Line | Virus Variant | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Vero E6 | WA1/2020 | 3.3 ± 0.6 | >100 | >30.3 |

| Calu-3 | Delta (B.1.617.2) | 4.0 ± 0.8 | >100 | >25.0 |

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments conducted to assess the antiviral efficacy and cytotoxicity of this compound.

Plaque Reduction Neutralization Assay (PRNA)

This assay is used to quantify the inhibition of viral replication by measuring the reduction in the number of viral plaques formed in a cell monolayer.

-

Cell Seeding: Plate a confluent monolayer of host cells (e.g., MDCK for Influenza) in 6-well plates and incubate at 37°C with 5% CO2 for 24 hours.

-

Compound Dilution: Prepare a serial dilution of this compound in serum-free media, ranging from 0.1 µM to 100 µM.

-

Virus Preparation: Dilute the virus stock to a concentration that produces 50-100 plaques per well.

-

Incubation: Mix the diluted virus with each concentration of this compound (and a no-drug control) and incubate for 1 hour at 37°C.

-

Infection: Remove media from the cell monolayers and inoculate with the virus-compound mixtures. Allow adsorption for 1 hour.

-

Overlay: Remove the inoculum and overlay the cells with a mixture of 2X Minimum Essential Medium (MEM) and 1.2% agarose containing the corresponding concentration of this compound.

-

Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, until plaques are visible.

-

Staining and Counting: Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet. Count the number of plaques in each well.

-

Data Analysis: Calculate the EC50 value by plotting the percentage of plaque reduction against the log concentration of this compound using non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity and is used to determine the cytotoxicity of the compound.

-

Cell Seeding: Seed host cells in 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours.

-

Compound Addition: Remove the media and add fresh media containing serial dilutions of this compound (0.1 µM to 200 µM). Include a "cells only" control (no compound) and a "media only" blank.

-

Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

-

Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the "cells only" control. The CC50 value is determined by plotting cell viability against the log concentration of this compound.

Visualizations: Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action for this compound and the experimental workflows.

Caption: Figure 1: this compound's proposed mechanism of action targeting viral RdRp.

Caption: Figure 2: Experimental workflow for the Plaque Reduction Neutralization Assay.

Caption: Figure 3: Logical decision pathway for advancing this compound development.

The Advent of CRISPR-Based Diagnostics: A Technical Guide to Non-Invasive Viral Detection

For Researchers, Scientists, and Drug Development Professionals

The landscape of viral diagnostics is undergoing a paradigm shift, moving towards non-invasive, rapid, and highly sensitive detection methods. Among the most promising innovations are those based on CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) technology. These systems, repurposed from their natural role as a bacterial adaptive immune system, offer unprecedented precision in identifying viral nucleic acids. This technical guide provides an in-depth exploration of the core principles, experimental protocols, and quantitative data supporting the use of CRISPR-based diagnostics for the non-invasive detection of viral infections.

Core Principles of CRISPR-Based Viral Diagnostics

CRISPR-based diagnostic platforms primarily leverage the activity of two key Cas (CRISPR-associated) enzymes: Cas12 and Cas13.[1][2] Unlike the well-known Cas9 enzyme used in gene editing, these enzymes possess a unique "collateral cleavage" activity.[1] Once the Cas enzyme, guided by a specific guide RNA (gRNA), recognizes and binds to its target viral RNA or DNA sequence, it becomes hyperactivated. This activation leads to the indiscriminate cleavage of nearby non-target nucleic acid reporter molecules, generating a detectable signal.[1]

Several platforms have been developed based on this principle, most notably SHERLOCK (Specific High-Sensitivity Enzymatic Reporter Unlocking) and DETECTR (DNA Endonuclease-Targeted CRISPR Trans Reporter).[2][3] SHERLOCK utilizes Cas13 to detect RNA targets, while DETECTR employs Cas12 for DNA target detection.[2][3] To enhance sensitivity, these methods are often coupled with an initial isothermal amplification step, such as Recombinase Polymerase Amplification (RPA) or Loop-Mediated Isothermal Amplification (LAMP).[1][2]

Quantitative Performance of CRISPR-Based Diagnostic Platforms

The following table summarizes the performance characteristics of various CRISPR-based diagnostic systems for viral detection.

| Platform | Target Virus(es) | Sample Type(s) | Limit of Detection (LOD) | Time to Result | Reference |

| SHERLOCK | Dengue virus, Zika virus | Serum, Urine, Saliva | As low as 1 copy per microliter | < 1 hour | [2] |

| DETECTR | Human Papillomavirus (HPV) | Patient samples | Attomolar concentrations | < 1 hour | [2] |

| mCARMEN | 21 human respiratory viruses (incl. SARS-CoV-2 variants) | Patient samples | High sensitivity (can detect low genetic material) | Halved run time compared to CARMEN | [4] |

| Cas12a2-based | Wide range of RNA viruses (e.g., COVID-19, influenza, Ebola) | Potential for at-home tests | High sensitivity (avoids target degradation) | Rapid | [5] |

Key Experimental Protocols

Sample Preparation and Nucleic Acid Extraction

A crucial first step in non-invasive viral diagnosis is the efficient extraction of viral nucleic acids from clinical samples such as saliva, urine, or blood.

Protocol for Nucleic Acid Extraction from Saliva:

-

Collect 1-2 mL of saliva in a sterile collection tube.

-

Centrifuge the sample at 3000 x g for 10 minutes to pellet cells and debris.

-

Carefully transfer the supernatant to a new tube.

-

Extract cell-free RNA and DNA using a commercially available extraction kit (e.g., QIAamp Viral RNA Mini Kit) following the manufacturer's instructions.

-

Elute the purified nucleic acids in nuclease-free water.

Isothermal Amplification (RPA)

Recombinase Polymerase Amplification (RPA) is a common method for amplifying the target viral sequence at a constant temperature.

RPA Protocol:

-

Prepare a master mix containing RPA primers (forward and reverse) targeting the viral sequence, dNTPs, a recombinase enzyme, a single-stranded DNA binding protein, and a strand-displacing polymerase.

-

Add 1-5 µL of the extracted nucleic acid to the master mix.

-

Incubate the reaction at 37-42°C for 15-30 minutes.

-

The amplified product can be directly used in the CRISPR detection step.

CRISPR-Cas13a (SHERLOCK) Detection

This protocol describes the detection of an RNA virus using the SHERLOCK platform.

SHERLOCK Protocol:

-

Prepare a detection mix containing the Cas13a enzyme, a gRNA specific to the amplified viral target, and a fluorescent RNA reporter molecule.

-

Add a small volume of the RPA reaction product to the SHERLOCK detection mix.

-

Incubate the reaction at 37°C for 10-30 minutes.

-

Measure the fluorescence signal using a plate reader or a lateral flow strip. An increase in fluorescence indicates the presence of the target virus.

Visualizing the Workflow and Pathways

To better illustrate the processes involved in CRISPR-based diagnostics, the following diagrams have been generated using the DOT language.

References

- 1. CRISPR‑based diagnostic approaches: Implications for rapid management of future pandemics (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Landscape of CRISPR/Cas Technique for Emerging Viral Disease Diagnostics and Therapeutics: Progress and Prospects [mdpi.com]

- 3. CRISPR-based nucleic acid diagnostics for pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. clinicallab.com [clinicallab.com]

- 5. How a CRISPR Protein Might Yield New Tests for Many Viruses | College of Natural Sciences [cns.utexas.edu]

Methodological & Application

Application Notes & Protocols: Radiolabeling of a Therapeutic/Diagnostic Agent with Iodine-123

Topic: Protocol for Radiolabeling a Target Molecule with Iodine-123

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the radiolabeling of a therapeutic or diagnostic agent, hereafter referred to as "Compound X," with Iodine-123 ([¹²³I]I-). Iodine-123 is a gamma-emitting radionuclide with favorable characteristics for Single Photon Emission Computed Tomography (SPECT) imaging, including a half-life of 13.2 hours and a principal gamma emission of 159 keV. These properties allow for high-quality imaging with a relatively low radiation dose to the patient. This protocol outlines the necessary materials, step-by-step procedures for radiolabeling, purification of the final product, and subsequent quality control measures. The methodologies described herein are based on established principles of radioiodination and can be adapted for a variety of molecules.

Introduction

Radiolabeling with Iodine-123 is a critical process in the development of radiopharmaceuticals for diagnostic imaging. The ability to attach a radioactive isotope to a biologically active molecule allows for the non-invasive visualization and quantification of physiological and pathological processes at the molecular level. This technique is widely used in oncology, cardiology, and neurology to diagnose diseases, monitor treatment responses, and understand drug pharmacokinetics.

This protocol provides a general framework for the direct electrophilic radioiodination of an activated aromatic ring (e.g., a phenol or aniline derivative) on a precursor molecule to synthesize [¹²³I]I-Compound X. Electrophilic radioiodination is a common and effective method for incorporating iodine into organic molecules.

Experimental Protocols

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below. All reagents should be of high purity, and all solutions should be prepared with metal-free water.

| Category | Item | Specifications |

| Radionuclide | Sodium Iodide ([¹²³I]NaI) | High purity, no-carrier-added, in 0.05 M NaOH |

| Precursor | Tin (Sn) or Tri-butyltin precursor of Compound X | >95% purity |

| Oxidizing Agent | Chloramine-T (CAT) or Iodogen® | Reagent grade |

| Quenching Agent | Sodium metabisulfite | Reagent grade |

| Solvents | Ethanol, Acetonitrile (ACN) | HPLC grade |

| Water | Deionized, metal-free | |

| Buffers | Phosphate buffer (pH 7.4) | 0.1 M |

| Purification | C18 Sep-Pak® cartridges | |

| HPLC system with a semi-preparative column | C18, reverse-phase | |

| Quality Control | TLC plates (Silica gel) | |

| Radio-TLC scanner | ||

| HPLC system with an analytical column and radiation detector | C18, reverse-phase |

Radiolabeling Workflow

The general workflow for the radiolabeling of Compound X with Iodine-123 is depicted in the following diagram.

Caption: Workflow for the radiolabeling of Compound X with Iodine-123.

Detailed Methodologies

Step 1: Preparation of Reagents

-

Prepare a stock solution of the tin precursor of Compound X in ethanol at a concentration of 1 mg/mL.

-

Prepare a 1 mg/mL solution of Chloramine-T in phosphate buffer (if used).

-

Prepare a 2 mg/mL solution of sodium metabisulfite in deionized water.

-

If using Iodogen, coat a reaction vial by dissolving 100 µg of Iodogen in dichloromethane, adding it to the vial, and evaporating the solvent under a stream of nitrogen.

Step 2: Radioiodination Reaction

-

To the Iodogen-coated reaction vial, add 100 µL of 0.1 M phosphate buffer (pH 7.4).

-

Add 1-10 mCi (37-370 MBq) of [¹²³I]NaI solution to the vial.

-

Immediately add 10-50 µg of the precursor solution to the reaction vial.

-

Allow the reaction to proceed at room temperature for 10-15 minutes with occasional gentle agitation.

Step 3: Quenching the Reaction

-

After the incubation period, add 100 µL of the sodium metabisulfite solution to quench the reaction.

Step 4: Purification

-

Solid-Phase Extraction (SPE):

-

Pre-condition a C18 Sep-Pak cartridge by washing with 10 mL of ethanol followed by 10 mL of deionized water.

-

Load the reaction mixture onto the cartridge.

-

Wash the cartridge with 10 mL of deionized water to remove unreacted iodide and other polar impurities.

-

Elute the radiolabeled product with 1-2 mL of ethanol.

-

-

HPLC Purification:

-

Inject the ethanolic eluate from the SPE onto a semi-preparative reverse-phase HPLC column.

-

Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid) to separate the desired product from unlabeled precursor and byproducts.

-

Collect the fraction corresponding to the [¹²³I]I-Compound X peak, detected by an in-line radiation detector.

-

Step 5: Formulation

-

Evaporate the HPLC solvent from the collected fraction under a stream of nitrogen.

-

Reconstitute the final product in a sterile, pyrogen-free solution suitable for administration (e.g., saline with 5-10% ethanol).

Quality Control

Radiochemical Purity

The radiochemical purity of the final product should be determined by both radio-TLC and analytical radio-HPLC.

-

Radio-TLC:

-

Spot the final product on a silica gel TLC plate.

-

Develop the plate in a suitable solvent system (e.g., ethyl acetate/hexane).

-

Scan the plate using a radio-TLC scanner to determine the percentage of radioactivity corresponding to the product.

-

-

Analytical Radio-HPLC:

-

Inject an aliquot of the final product onto an analytical reverse-phase HPLC column.

-

Use a suitable mobile phase and detect the radioactivity of the eluent with an in-line radiation detector.

-

Calculate the radiochemical purity by integrating the peak areas.

-

Radiochemical Yield

The radiochemical yield is calculated as the ratio of the activity of the purified product to the initial activity of [¹²³I]NaI used in the reaction, corrected for decay.

Yield (%) = (Activity of Purified [¹²³I]I-Compound X / Initial Activity of [¹²³I]NaI) x 100

Specific Activity

Specific activity is the amount of radioactivity per unit mass of the compound (e.g., mCi/µmol or MBq/µmol). It is determined by measuring the total radioactivity and the total mass of the compound in the final product.

Data Presentation

The following tables provide a template for summarizing the quantitative data from the radiolabeling and quality control experiments.

Table 1: Radiolabeling Reaction Parameters

| Parameter | Value |

| Amount of Precursor | 50 µg |

| Initial [¹²³I]NaI Activity | 10 mCi (370 MBq) |

| Reaction Time | 15 minutes |

| Reaction Temperature | Room Temperature |

Table 2: Quality Control Results

| Parameter | Result | Acceptance Criteria |

| Radiochemical Purity (TLC) | > 98% | > 95% |

| Radiochemical Purity (HPLC) | > 99% | > 95% |

| Radiochemical Yield | 75% | > 50% |

| Specific Activity | 1,500 mCi/µmol | > 1,000 mCi/µmol |

Signaling Pathway Example

The following diagram illustrates a hypothetical signaling pathway where a radiolabeled ligand ([¹²³I]I-Compound X) binds to a cell surface receptor, which could be the target for imaging.

Caption: Ligand-receptor binding and downstream signaling.

Disclaimer: This protocol provides a general guideline. The optimal reaction conditions, purification methods, and quality control parameters must be determined and validated for each specific compound. All work with radioactive materials must be conducted in a licensed facility by trained personnel in accordance with all applicable safety regulations.

Application Notes and Protocols for Animal Models in Ivfru Antiviral Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of various animal models in the preclinical evaluation of antiviral candidates against influenza viruses (referred to herein as Ivfru). The following sections detail the characteristics of commonly used animal models, step-by-step experimental procedures, and methods for data analysis and interpretation.

Introduction to Animal Models for this compound Antiviral Research

The selection of an appropriate animal model is critical for elucidating the pathogenesis of influenza virus infection and for evaluating the efficacy of novel antiviral therapeutics.[1][2] Animal models are indispensable for studying complex host-pathogen interactions and for conducting preclinical assessments that are not feasible in human subjects.[3] The most frequently utilized models in influenza research include mice, ferrets, guinea pigs, hamsters, and non-human primates (NHPs).[3][4] Each model presents a unique set of advantages and limitations that must be carefully considered based on the specific research question.[2][3]

Comparative Overview of Animal Models

A summary of the key characteristics of common animal models for this compound antiviral studies is presented below.

| Animal Model | Key Advantages | Key Disadvantages | Typical Influenza Strains Studied |

| Mouse | Low cost, availability of genetically modified strains, well-characterized immune system, ease of handling.[5] | Not naturally susceptible to most human influenza strains (requires adaptation), clinical signs do not fully mimic human disease.[5] | Mouse-adapted strains (e.g., A/Puerto Rico/8/34 (H1N1)), highly pathogenic avian influenza (HPAI) H5N1, 2009 pandemic H1N1.[6] |

| Ferret | Considered the "gold standard" for influenza transmission studies, susceptible to unadapted human influenza viruses, exhibits human-like clinical symptoms (fever, sneezing).[7][8] | Higher cost and specialized housing requirements compared to mice, limited availability of immunological reagents.[3] | Seasonal human influenza viruses, avian influenza viruses (e.g., H5N1, H7N9), pandemic influenza strains.[6] |

| Syrian Hamster | Susceptible to unadapted human and avian influenza viruses, efficient transmission model.[6] | Fewer available immunological reagents compared to mice.[3] | Human influenza viruses, avian H5N1.[6] |

| Non-Human Primate (NHP) | Closest phylogenetic relationship to humans, providing a highly relevant model for immunology and pathogenesis.[9][10] | High cost, significant ethical considerations, specialized housing and handling facilities required.[11][12] | Seasonal and pandemic influenza strains (e.g., 2009 H1N1pdm), HPAI H5N1.[13][14] |

Experimental Protocols

Mouse Model Protocol for Antiviral Efficacy Testing

This protocol describes a typical experiment to evaluate the efficacy of an antiviral compound in a mouse model of influenza infection.[1][5][15]

Materials:

-

Specific-pathogen-free (SPF) mice (e.g., C57BL/6 or BALB/c), 6-8 weeks old.

-

Mouse-adapted influenza virus stock (e.g., A/Puerto Rico/8/34 (H1N1)) of known titer (PFU/mL or TCID50/mL).

-

Test antiviral compound.

-

Vehicle control.

-

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail).

-

Sterile phosphate-buffered saline (PBS).

-

Madin-Darby Canine Kidney (MDCK) cells for viral titration.[5]

-

Tissue culture media and reagents.

Procedure:

-

Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the experiment.

-

Virus Preparation: On the day of infection, thaw the virus stock on ice and prepare serial dilutions in sterile PBS to the desired challenge dose (e.g., 10x LD50 for a lethal model).[5]

-

Infection:

-

Anesthetize mice using a calibrated vaporizer with isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail.

-

Administer 30-50 µL of the virus dilution intranasally to each mouse.[16]

-

-

Antiviral Treatment:

-

Randomly assign mice to treatment and control groups.

-

Administer the test antiviral compound or vehicle control at predetermined time points (e.g., starting 4 hours post-infection and continuing for 5 days). The route of administration (e.g., oral gavage, intraperitoneal injection) will depend on the compound's properties.

-

-

Monitoring:

-

Monitor mice daily for a period of 14 days for clinical signs of illness, including weight loss, ruffled fur, hunched posture, and inactivity.[6]

-

Record body weight daily.

-

Euthanize mice that exhibit a predetermined level of weight loss (e.g., >25-30% of initial body weight) or severe clinical signs.

-

-

Sample Collection (at predetermined time points):

-

Euthanize a subset of mice from each group.

-

Collect bronchoalveolar lavage (BAL) fluid for cytokine analysis and viral titration.

-

Harvest lungs for viral titration and histopathological analysis.

-

-

Viral Load Determination:

-

Cytokine Analysis:

-

Histopathology:

Ferret Model Protocol for Antiviral Prophylaxis and Treatment

This protocol outlines an experiment to assess the prophylactic and therapeutic efficacy of an antiviral agent in a ferret model.[11][27]

Materials:

-

Young adult male or female ferrets, seronegative for circulating influenza viruses.

-

Human influenza virus isolate (e.g., A/Vietnam/1203/04 (H5N1)) of known titer.[11][27]

-

Vehicle control.

-

Anesthetic.

-

Nasal wash collection supplies.

-

Implantable temperature transponders.

Procedure:

-

Animal Acclimatization and Baseline Monitoring: Acclimate ferrets and monitor baseline body temperature and activity levels.

-

Virus Inoculation:

-

Anesthetize ferrets.

-

Inoculate ferrets intranasally with a defined dose of influenza virus (e.g., 10^2 EID50).[11]

-

-

Antiviral Administration:

-

Prophylaxis Group: Begin antiviral administration at a specified time before virus inoculation (e.g., 24 hours prior).[27]

-

Treatment Group: Initiate antiviral administration at a specified time after virus inoculation (e.g., 4 or 24 hours post-infection).[11]

-

Administer the drug (e.g., oseltamivir at 5-25 mg/kg/day) or vehicle control, typically twice daily for 5 days.[11]

-

-

Clinical Monitoring:

-

Monitor ferrets daily for clinical signs such as lethargy, sneezing, nasal discharge, and changes in activity.

-

Record body temperature and weight daily.

-

-

Viral Shedding Analysis:

-

Collect nasal washes at regular intervals (e.g., daily for the first week).

-

Determine viral titers in nasal washes by plaque assay or TCID50 assay.

-

-

Pathology:

-

At the end of the study or at specific time points, euthanize ferrets and collect tissues (respiratory tract, brain, liver, etc.) for viral titration and histopathological examination.[27]

-

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment and control groups.

Table 1: Antiviral Efficacy in Influenza-Infected Mice

| Treatment Group | Mean Weight Loss (%) | Survival Rate (%) | Mean Lung Viral Titer (log10 PFU/g) on Day 5 p.i. | Mean Lung Inflammation Score on Day 5 p.i. |

| Vehicle Control | ||||

| Antiviral (Dose 1) | ||||

| Antiviral (Dose 2) |

Table 2: Prophylactic Efficacy in Influenza-Infected Ferrets

| Treatment Group | Mean Peak Body Temperature (°C) | Mean Maximum Weight Loss (%) | Mean Peak Nasal Wash Viral Titer (log10 TCID50/mL) | Morbidity Score |

| Vehicle Control | ||||

| Prophylaxis (Dose 1) | ||||

| Prophylaxis (Dose 2) |

Table 3: Cytokine Levels in Mouse BAL Fluid (pg/mL) on Day 3 p.i.

| Cytokine | Vehicle Control | Antiviral Treatment |

| IL-6 | ||

| TNF-α | ||

| IFN-γ | ||

| MCP-1 |

Visualization of Key Pathways and Workflows

Signaling Pathways in Influenza Virus Infection

Influenza virus infection triggers a complex interplay of host cellular signaling pathways. The virus often manipulates these pathways to facilitate its own replication and evade the host immune response.[2][3] Key pathways include NF-κB, PI3K/Akt, and MAPK signaling cascades.[3]

Caption: Key host signaling pathways modulated by influenza virus infection.

Mechanism of Action of Neuraminidase Inhibitors

Neuraminidase inhibitors, such as oseltamivir and zanamivir, are a class of antiviral drugs that target the influenza neuraminidase (NA) enzyme. By blocking NA activity, these drugs prevent the release of newly formed viral particles from infected cells, thereby limiting the spread of the virus.[7][28]

Caption: Mechanism of action of neuraminidase inhibitors.

Mechanism of Action of RNA Polymerase Inhibitors

RNA polymerase inhibitors, such as favipiravir and baloxavir marboxil, target the viral RNA-dependent RNA polymerase (RdRp) complex, which is essential for the replication and transcription of the influenza virus genome.[6][9][29]

Caption: Mechanism of action of RNA polymerase inhibitors.

Experimental Workflow for Antiviral Testing in Mice

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of an antiviral compound in a mouse model of influenza infection.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for influenza A virus infection of mice and viral load determination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are influenza virus polymerase inhibitors and how do they work? [synapse.patsnap.com]

- 7. What are neuraminidase inhibitors and how do they work? [synapse.patsnap.com]

- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 9. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Influenza Virus Infection in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism for inhibition of influenza virus RNA polymerase activity by matrix protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Novel Nonhuman Primate Model for Influenza Transmission | PLOS One [journals.plos.org]

- 14. A Novel Nonhuman Primate Model for Influenza Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol for influenza A virus infection of mice and viral load determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Video: Influenza A Virus Studies in a Mouse Model of Infection [jove.com]

- 17. Influenza virus plaque assay [protocols.io]

- 18. brainvta.tech [brainvta.tech]

- 19. Molecular Analysis of Serum and Bronchoalveolar Lavage in a Mouse Model of Influenza Reveals Markers of Disease Severity That Can Be Clinically Useful in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Histopathological Evaluation of the Diversity of Cells Susceptible to H5N1 Virulent Avian Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. academic.oup.com [academic.oup.com]

- 28. Neuraminidase Inhibitors for Treatment of Influenza A and B Infections [cdc.gov]

- 29. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography for Analysis of Compounds in In Vitro Fertilization (IVF) Media

Topic: High-Performance Liquid Chromatography for Ivfru Analysis

Note on "this compound": The term "this compound" does not correspond to a known compound or drug in scientific literature. This application note, therefore, provides a representative methodology for the analysis of relevant compounds in the context of In Vitro Fertilization (IVF) using High-Performance Liquid Chromatography (HPLC). The protocols and data presented are synthesized from established methods for analyzing components in complex biological matrices like embryo culture media and serve as a framework for researchers.

Introduction

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of various compounds. In the field of assisted reproductive technology, HPLC is instrumental in analyzing the components of embryo culture media to assess embryo viability and metabolic activity. This non-invasive method can provide valuable insights into the chemical environment surrounding the embryo, which may correlate with implantation potential. This application note outlines a general protocol for the reversed-phase HPLC (RP-HPLC) analysis of compounds within a biological matrix relevant to IVF research.

Experimental Protocols

Sample Preparation

A crucial step in analyzing biological samples is the removal of proteins and other interfering substances. Protein precipitation is a common and effective method.

Protocol for Protein Precipitation:

-

Transfer 100 µL of the embryo culture medium sample to a clean microcentrifuge tube.

-

Add 200 µL of cold acetonitrile to the sample.

-

Vortex the mixture for 30 seconds to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant, which contains the analyte of interest, and transfer it to a clean vial for HPLC analysis.

Chromatographic Conditions

The following are representative RP-HPLC conditions. These parameters would require optimization for the specific analyte of interest.

| Parameter | Condition |

| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic elution with a mixture of water and methanol (30:70 v/v), pH adjusted to 3.0 with 0.1% ortho-phosphoric acid.[1][2] |

| Flow Rate | 1.0 mL/min[1][2] |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection | UV-Vis Detector at 230 nm[1][2] |

| Run Time | 10 minutes |

Method Validation

Method validation is essential to ensure the reliability of the analytical data. Key validation parameters are summarized below.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (r²) | Correlation coefficient (r²) ≥ 0.999[1][2] |

| Precision (%RSD) | Relative Standard Deviation (%RSD) for intra-day and inter-day precision should be less than 2%.[3] |

| Accuracy (% Recovery) | Recovery should be within 98-102%.[3] |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |

Quantitative Data Summary

The following table presents representative quantitative data for the analysis of several compounds, synthesized from published HPLC methods for antiviral drugs, which serve as a proxy for small molecules in a biological matrix.

| Compound | Retention Time (min) | Linearity (r²) | LOD (µg/mL) | LOQ (µg/mL) |

| Favipiravir | 1.23 | ≥ 0.9997 | 0.415 | 1.260 |

| Molnupiravir | 1.79 | ≥ 0.9997 | 0.946 | 2.868 |

| Nirmatrelvir | 2.47 | ≥ 0.9997 | 0.532 | 1.612 |

| Remdesivir | 2.86 | ≥ 0.9997 | 0.789 | 2.391 |

| Ritonavir | 4.34 | ≥ 0.9997 | 0.624 | 1.891 |

| Data synthesized from reference[1][2]. |

Visualizations

Caption: Experimental workflow for HPLC analysis of compounds in embryo culture medium.

Caption: Relationship between embryo metabolism, HPLC analysis, and viability assessment.

References

Application Notes and Protocols for Adjunctive Therapies to Improve In Vitro Fertilization (IVF) Efficacy

A Note on Terminology: The topic "Synthesis of Ivfru derivatives for improved efficacy" suggests a possible typographical error for "IVF". In Vitro Fertilization (IVF) is a medical procedure, not a chemical compound. Therefore, this document addresses the core objective of improving IVF efficacy through the use of adjunctive chemical and biological agents, which can be considered functional "derivatives" in the context of enhancing a protocol.

These application notes are intended for researchers, scientists, and drug development professionals working on innovative solutions to improve the success rates of IVF.

Application Notes

Overview of Adjunctive Therapies in IVF

The success of an IVF cycle is a multi-step process contingent on oocyte quality, successful fertilization, robust embryo development, and uterine receptivity leading to implantation. Adjunctive therapies aim to optimize one or more of these stages. These agents are often added to culture media or administered to the patient systemically. Key classes of these therapeutic adjuncts include growth factors, hormonal supplements, antioxidants, and novel small molecules.

Growth Factors and Cytokines

Growth factors are critical signaling molecules that regulate cell proliferation, differentiation, and survival. Their supplementation in embryo culture media is intended to mimic the natural environment of the reproductive tract and support healthy embryo development.[1][2]

-

Heparin-Binding EGF-like Growth Factor (HB-EGF): This factor is known to improve blastulation rates and the quality of resulting blastocysts. It has been shown to double the number of embryos reaching the hatching stage in culture.[2]

-

Cumulin (GDF9 and BMP15): This dimer of oocyte-secreted growth factors has demonstrated the ability to more than double embryo production rates in porcine models by enhancing oocyte quality and competence.[2]

-

Growth Hormone (GH): GH supplementation has been studied, particularly in women classified as "poor responders." While results can be heterogeneous, some meta-analyses show a significant benefit in clinical pregnancy rates (CPR) and live birth rates (LBR) in this patient subgroup.[3]

Hormonal Supplements

Modulating the hormonal environment is a cornerstone of IVF. Beyond standard stimulation protocols, certain hormonal supplements are investigated to improve oocyte and embryo quality.

-

Dehydroepiandrosterone (DHEA): As a precursor to androgens, DHEA pre-treatment has been proposed to improve IVF outcomes in women with poor ovarian response. A review of several randomized controlled trials indicated an improvement in live birth or ongoing pregnancy rates with DHEA supplementation.[4]

Antioxidants

Oxidative stress can damage oocytes and sperm, and impair embryo development. Antioxidants are used to mitigate this damage.

-

MitoQ: This is a mitochondria-targeted antioxidant designed to concentrate in the mitochondria and neutralize reactive oxygen species (ROS) at their source. Studies have shown that MitoQ can improve oocyte quality, fertilization outcomes, and early embryonic development by protecting mitochondrial integrity.[5]

Novel Small Molecules

Recent drug development efforts have focused on targeted small molecules to improve specific aspects of the IVF process, such as implantation.

-

OXO-001: This first-in-class oral, non-hormonal drug is designed to act directly on the endometrium to improve embryo implantation. In a recent clinical trial, OXO-001 showed a clinically relevant increase in ongoing pregnancy rates at 10 weeks post-embryo transfer.[6][7][8]

Quantitative Data Summary

| Adjunctive Therapy | Patient Group | Efficacy Endpoint | Control Group Result | Treatment Group Result | Source |

| Growth Hormone (GH) | Poor Responders | Clinical Pregnancy Rate (CPR) | 15% (assumed baseline) | 19% - 31% | [9] |

| OXO-001 | Infertile women (≤40 years) undergoing single embryo transfer | Ongoing Pregnancy Rate (10 weeks) | 35.7% | 46.3% | [6][8] |

| OXO-001 | Infertile women (≤40 years) undergoing single embryo transfer | Biochemical Pregnancy Rate | 52.4% | 75.9% | [6] |

| Dehydroepiandrosterone (DHEA) | Poor Responders | Live Birth / Ongoing Pregnancy | - | Odds Ratio: 1.88 (95% CI 1.30–2.71) | [4] |

| HB-EGF | Human Embryos (in vitro) | Blastulation Rate | 41% | 71% | [2] |

Experimental Protocols

Protocol 1: In Vitro Maturation (IVM) of Oocytes with Growth Factor Supplementation

Objective: To assess the effect of a growth factor supplement (e.g., Cumulin) on the maturation rate and developmental competence of immature oocytes.

Materials:

-

Immature cumulus-oocyte complexes (COCs)

-

Pre-incubated IVM medium

-

Recombinant growth factor (e.g., Cumulin) at various concentrations

-

Fertilization medium and sperm preparation

-

Embryo culture medium

-

Incubator (37°C, 6% CO2, 5% O2)

-

Inverted microscope

Methodology:

-

Preparation of IVM Media: Supplement the base IVM medium with the growth factor at a range of concentrations (e.g., 0 ng/mL as control, 20 ng/mL, 50 ng/mL, 100 ng/mL). Aliquot into culture dishes and equilibrate in the incubator for at least 4 hours.

-

COC Collection: Collect immature COCs from antral follicles.[10]

-

IVM Culture: Wash the collected COCs and randomly assign them to the different treatment groups. Culture the COCs in the prepared media for 24-30 hours.[10]

-

Maturation Assessment: After the maturation period, denude the oocytes of cumulus cells. Assess nuclear maturation status under a microscope, identifying oocytes that have reached the metaphase II (MII) stage. Calculate the maturation rate for each group.

-

Fertilization and Embryo Culture: Perform in vitro fertilization (IVF) or intracytoplasmic sperm injection (ICSI) on the mature MII oocytes.

-

Embryo Development Assessment: Culture the resulting zygotes for 5-7 days. Assess key developmental milestones: cleavage rate (Day 3) and blastocyst formation rate (Day 5-7).

-

Data Analysis: Statistically compare the maturation rates, fertilization rates, and blastocyst formation rates between the control and growth factor-supplemented groups.

Protocol 2: Evaluation of a Novel Compound on Endometrial Receptivity In Vitro

Objective: To determine the effect of a novel compound (e.g., an analogue of OXO-001) on the expression of implantation markers in an in vitro model of endometrial receptivity.

Materials:

-

Human endometrial epithelial cell line (e.g., Ishikawa)

-

Cell culture medium (e.g., DMEM/F12) with charcoal-stripped fetal bovine serum

-

Estradiol (E2) and Medroxyprogesterone acetate (MPA)

-

Test compound at various concentrations

-

RNA extraction kit and reagents for qRT-PCR

-

Antibodies for Western blotting or Immunofluorescence (e.g., for integrin αvβ3, HOXA10)

-

Spheroids of a trophoblast cell line (e.g., JAr) for co-culture assays

Methodology:

-

Cell Culture and Differentiation: Culture endometrial cells until confluent. To induce a receptive state, treat the cells with E2 for a defined period, followed by a combination of E2 and MPA.

-

Compound Treatment: Concurrently with the hormone treatment, add the test compound at various concentrations (e.g., 0 µM as control, 0.1 µM, 1 µM, 10 µM) to the culture medium.

-

Gene Expression Analysis (qRT-PCR): After the treatment period, lyse the cells and extract total RNA. Perform quantitative real-time PCR to measure the expression levels of genes associated with endometrial receptivity (e.g., LIF, HOXA10, ITGAV, ITGB3).

-

Protein Expression Analysis:

-

Western Blot: Analyze cell lysates to quantify the protein levels of key receptivity markers.

-

Immunofluorescence: Fix and stain cells to visualize the localization and expression of receptivity markers.

-

-

Spheroid Adhesion Assay:

-

Culture trophoblast cells to form spheroids.

-

Overlay the spheroids onto the treated endometrial cell monolayers.

-

After a co-culture period, gently wash the monolayers and count the number of attached spheroids per field of view.

-

-

Data Analysis: Compare the gene/protein expression levels and spheroid attachment rates between the control and compound-treated groups to assess the compound's effect on endometrial receptivity.

Visualizations

Caption: Growth factor signaling in embryo implantation.

Caption: Drug discovery workflow for novel IVF adjuncts.

References

- 1. researchgate.net [researchgate.net]

- 2. Use of Medium Supplements for Oocyte and Embryo Culture (Chapter 21) - How to Prepare the Egg and Embryo to Maximize IVF Success [cambridge.org]

- 3. Adjuvants in IVF—evidence for what works and what does not work - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Supplements to Improve Oocytes (Section 3) - How to Prepare the Egg and Embryo to Maximize IVF Success [cambridge.org]

- 5. MitoQ as a Mitochondria-Targeted Antioxidant in Sperm Cryopreservation: An Updated Review on Its Mechanisms, Efficacy, and Future Perspectives [mdpi.com]

- 6. news-medical.net [news-medical.net]

- 7. Fertility drug could lead to 7% increase in live births after IVF, trials show | IVF | The Guardian [theguardian.com]

- 8. independent.co.uk [independent.co.uk]

- 9. Growth hormone for in vitro fertilisation (IVF) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols: Using Ivfru as a Probe for Viral Enzyme Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-5-(2-iodovinyl)-1-(2-deoxy-2-fluoro-beta-D-ribofuranosyl)uracil, commonly known as Ivfru, is a potent nucleoside analog that serves as a highly selective probe for the enzymatic activity of Herpes Simplex Virus Thymidine Kinase (HSV-TK). This selectivity makes this compound an invaluable tool in virology research and antiviral drug development. In HSV-infected cells, this compound is preferentially phosphorylated by the viral thymidine kinase, leading to its intracellular trapping. This accumulation allows for the sensitive and specific detection of viral enzyme activity, making it useful for diagnostic purposes, screening for antiviral compounds, and monitoring gene therapy applications that utilize HSV-TK as a reporter gene.[1][2]

The key to this compound's utility lies in the differential substrate specificity between viral and mammalian thymidine kinases. While human thymidine kinase has a narrow substrate range, HSV-TK can phosphorylate a broad array of nucleoside analogs.[3][4] This document provides detailed application notes and protocols for the use of radiolabeled this compound as a probe for HSV-TK activity.

Mechanism of Action

This compound's mechanism as a probe is a multi-step intracellular process initiated by its transport into the host cell. Once inside a cell infected with a virus expressing thymidine kinase, such as Herpes Simplex Virus (HSV), the following cascade occurs:

-

Selective Phosphorylation: this compound is recognized as a substrate by the viral thymidine kinase (TK). The viral TK catalyzes the transfer of a phosphate group from ATP to this compound, forming this compound-monophosphate. This is the critical step that confers selectivity, as mammalian TKs do not efficiently phosphorylate this compound.[2]

-

Further Phosphorylation: Host cell kinases then further phosphorylate this compound-monophosphate to its diphosphate and subsequently its triphosphate form.

-

Intracellular Trapping: The resulting phosphorylated forms of this compound are charged molecules that cannot readily cross the cell membrane and are thus trapped within the cell.

-